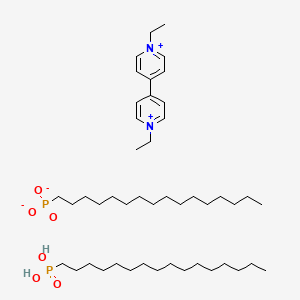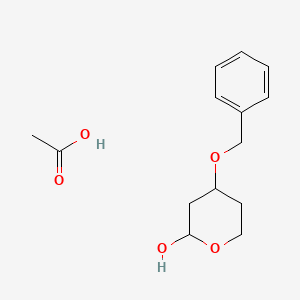
Acetic acid;4-phenylmethoxyoxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-phenylmethoxyoxan-2-ol is a chemical compound with a unique structure that combines an acetic acid moiety with a phenylmethoxyoxan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylmethoxyoxan-2-ol typically involves the acetylation of phenylmethoxyoxan-2-ol. This can be achieved using acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine. The reaction is usually carried out under solvent-free conditions or in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, greener alternatives like isopropenyl acetate can be used to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-phenylmethoxyoxan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;4-phenylmethoxyoxan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;4-phenylmethoxyoxan-2-ol involves its interaction with specific molecular targets. The acetic acid moiety can act as a proton donor, facilitating various biochemical reactions. The phenylmethoxyoxan ring can interact with enzymes and proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: Similar in structure but lacks the oxan ring.
Methoxyphenol: Contains a methoxy group but differs in the overall structure.
Phenylacetic acid: Similar acetic acid moiety but different aromatic substitution.
Uniqueness
Acetic acid;4-phenylmethoxyoxan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
645412-74-4 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
acetic acid;4-phenylmethoxyoxan-2-ol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4) |
Clave InChI |
BRBHIEDERKACRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COC(CC1OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


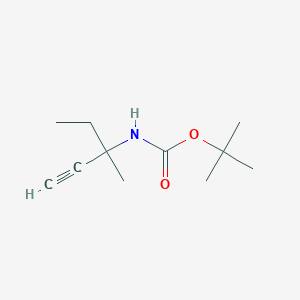
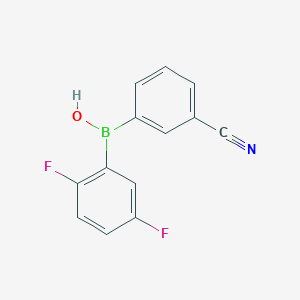
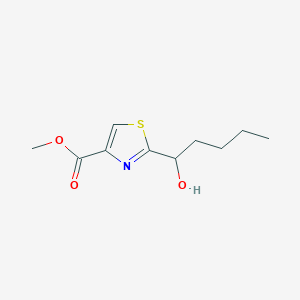
![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
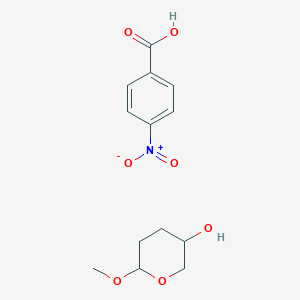
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
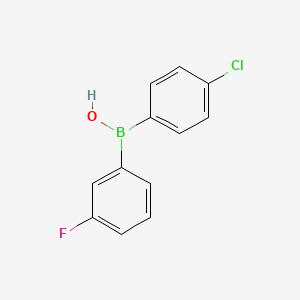
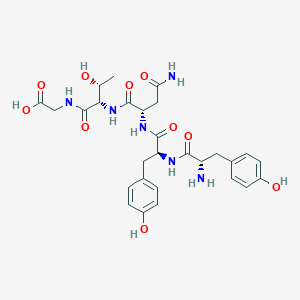
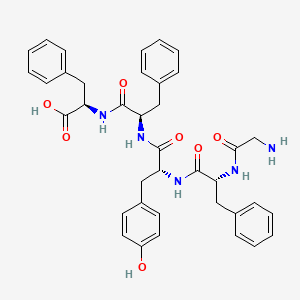
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
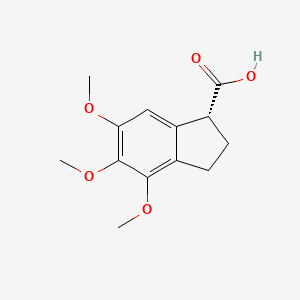
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
